molecular formula C13H21N3O B1490831 6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098046-92-3

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1490831
CAS No.: 2098046-92-3
M. Wt: 235.33 g/mol
InChI Key: RMXHEVTZEPZOHM-UHFFFAOYSA-N
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Description

Historical Development of Piperidine-Pyridine Hybrid Compounds

The historical evolution of piperidine-pyridine hybrid compounds traces back to the independent discoveries of their constituent heterocyclic systems in the mid-19th century. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational chemistry that would later enable the development of more complex hybrid structures. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins in the alkaloid piperine found in black pepper.

Parallel to these developments, pyridine was discovered through the work of Thomas Anderson in 1849, who examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated from this oil a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. Owing to its flammability, Anderson named the new substance pyridine, after the Greek word pyr meaning fire, with the suffix idine added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom. The chemical structure of pyridine was determined decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The synthesis of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, first obtaining a double hydrogenated pyridine which is then oxidized to the corresponding pyridine derivative. This foundational work established synthetic pathways that would later be adapted and refined for the construction of complex hybrid molecules combining piperidine and pyridine structural elements.

The industrial production of these heterocyclic compounds received a major breakthrough in 1924 when the Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which is still used for industrial pyridine production. Concurrently, the industrial production of piperidine was developed through the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, creating a direct synthetic connection between these two important heterocyclic systems. This relationship between pyridine and piperidine established a foundation for the later development of hybrid compounds that incorporate both structural motifs.

Structural Classification Within Aminopyridine Derivatives

The compound this compound belongs to the aminopyridine class of compounds, which represents a significant category of nitrogen-containing heterocycles with diverse pharmacological properties. Aminopyridines are classified as monoamino and diamino derivatives of pyridine that work primarily by blocking voltage-gated potassium channels in a dose-dependent manner. The structural framework of aminopyridines encompasses three primary isomeric forms, with 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine each exhibiting distinct chemical and biological properties.

2-Aminopyridine serves as a completely functionalized, low molecular weight moiety used in the synthesis of many different biological compounds. This isomer is produced by the reaction of sodium amide with pyridine, known as the Chichibabin reaction, and is characterized by its colourless solid appearance. The compound is utilized in the production of several important pharmaceuticals including piroxicam, sulfapyridine, tenoxicam, and tripelennamine, demonstrating the broad utility of aminopyridine derivatives in medicinal chemistry. Although 2-hydroxypyridine converts significantly to the pyridone tautomer, the related imine tautomer is less important for 2-aminopyridine, indicating the stability of the amino substitution pattern.

The structural properties of aminopyridines are significantly influenced by the position of amino group substitution on the pyridine ring. The pyridine ring's electron-withdrawing nitrogen atom makes the attached carbons more electrophilic, thus improving the feasibility of nucleophilic attack at positions 2 and 4, which are primary sites for substitution, while position 6 is lesser known for substitution reactions. However, due to the electron-withdrawing effect of nitrogen, the pyridine ring is less susceptible to electrophilic substitution at position 3 compared to benzene. This electronic character directly influences the reactivity and biological activity of aminopyridine derivatives.

The classification of this compound within aminopyridine derivatives is further distinguished by its hybrid nature, incorporating both the aminopyridine core and a substituted piperidine ring system. This structural combination places it within a specialized subset of aminopyridines that feature additional heterocyclic substituents. The piperidine ring attachment at the 6-position of the pyridine, combined with the amino group at position 3, creates a unique substitution pattern that differentiates this compound from simpler aminopyridine structures.

Aminopyridine Isomer Position of Amino Group Key Synthetic Applications Representative Drugs
2-Aminopyridine Position 2 Chichibabin reaction product Piroxicam, Sulfapyridine
3-Aminopyridine Position 3 Electrophilic substitution resistance Limited therapeutic use
4-Aminopyridine Position 4 Potassium channel blockade Dalfampridine

Significance in Modern Medicinal Chemistry Research

The significance of this compound in modern medicinal chemistry research stems from the established importance of both piperidine and pyridine scaffolds in pharmaceutical development. Pyridine-containing derivatives have become integral components of numerous pharmaceutical compounds, with the pyridine nucleus contributing to approximately 7000 existing drug candidates with medicinally important attributes. Essential drugs possessing a pyridine core ring include esomeprazole (proton pump inhibitor), amlodipine (calcium channel blocker), imatinib (kinase inhibitor), and atazanavir (antiviral), demonstrating the broad therapeutic utility of pyridine-based structures.

The versatility of pyridine as a pharmacophore in medicinal chemistry arises from its various vital assets, particularly the plethora of biological activities exhibited by this scaffold. Pyridine-based drugs have been reported to have diverse biological attributes, including their use as antitubercular drugs (isoniazid), anticancer (abiraterone), antimalarial (enpiroline), respiratory stimulants (nikethamide), myasthenia gravis treatments (pyridostigmine), antiulcer medications (omeprazole), and anti-Alzheimer's treatments (tacrine). The ease of chemical modification of the pyridine ring allows for diverse chemical spacing parameters with tailored biological activities, achieved mainly through nucleophilic substitution reactions.

Piperidine derivatives have demonstrated equally significant importance in medicinal chemistry, with chiral piperidine scaffolds being prevalent as common cores of a large number of active pharmaceuticals. The introduction of chiral centers in piperidine rings can provide more configurational isomers to fit in protein cavities, which is essential for improving drug activity. Research has shown that chiral piperidine scaffolds can modulate physicochemical properties including hydrophilicity, lipophilicity, charge state, and spatial configurations to form intermolecular or intramolecular forces. The piperidine ring originally possesses properties of both hydrophilicity and lipophilicity, making it an ideal structural element for drug design.

Recent advances in piperidine derivative synthesis have focused on developing efficient methods for creating structurally diverse compounds with enhanced biological activities. The current review of scientific literature on intra- and intermolecular reactions leading to piperidine formation has revealed numerous synthetic strategies including palladium-catalyzed hydrogenation, oxidative amination of non-activated alkenes, and multicomponent reactions. These synthetic developments have enabled the creation of more complex piperidine-containing structures, including hybrid molecules that combine piperidine with other heterocyclic systems such as pyridine.

The combination of piperidine and pyridine structural elements in hybrid molecules represents a strategic approach to drug design that leverages the complementary properties of both heterocyclic systems. The pyridine moiety contributes to hydrogen bonding capabilities through its nitrogen atom's non-bonding electron pair, which participates in hydrogen bonding with druggable receptors and enhances pharmacokinetic properties. Additionally, the pyridine ring can engage in π–π stacking interactions and chelation with metal ions or prosthetic groups within biological targets, simultaneously enhancing binding affinity and specificity. The piperidine component contributes to the overall three-dimensional structure and can provide additional sites for molecular recognition and binding.

Structural Component Key Properties Medicinal Chemistry Benefits
Pyridine Ring Hydrogen bonding, π–π stacking Enhanced binding affinity, improved selectivity
Piperidine Ring Hydrophilic/lipophilic balance Optimized pharmacokinetic properties
Amino Substitution Hydrogen bonding, basicity Protein cavity fitting, enhanced activity
Ethoxymethyl Group Lipophilicity modulation Membrane permeability optimization

Properties

IUPAC Name

6-[4-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-17-10-11-5-7-16(8-6-11)13-4-3-12(14)9-15-13/h3-4,9,11H,2,5-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXHEVTZEPZOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is a compound with significant potential in various biological applications, particularly in pharmacology. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antidiabetic Activity

Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit antidiabetic properties. Studies show that these compounds can stimulate glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without significantly affecting insulin concentrations. For instance, compounds with specific substituents have demonstrated enhanced insulin sensitivity in adipocytes, suggesting that structural modifications can significantly influence biological efficacy .

2. Antimicrobial Activity

Pyridine derivatives have been explored for their antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar capabilities. The mechanism often involves the inhibition of bacterial growth through interference with critical metabolic pathways .

3. Anticancer Activity

The anticancer potential of pyridine derivatives has been a focus of research. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Notably, certain derivatives showed selective toxicity towards cancer cells while sparing healthy cells, underscoring their potential as targeted cancer therapies .

Case Study 1: GPR119 Agonism

In a study evaluating the GPR119 receptor's role in glucose metabolism, derivatives similar to this compound were tested for their agonistic effects. The most potent compound exhibited an EC50 value of 0.016 µM in human assays, demonstrating significant efficacy in enhancing glucose-dependent insulin secretion .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays revealed that specific derivatives showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited effects on non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Research Findings

Activity Efficacy Mechanism Reference
AntidiabeticIncreased insulin sensitivityStimulates glucose uptake
AntimicrobialEffective against bacteriaInhibition of metabolic pathways
AnticancerModerate cytotoxicitySelective targeting of cancer cells

Scientific Research Applications

Structure and Characteristics

6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine is characterized by the following structural elements:

  • A piperidine ring that contributes to its pharmacological properties.
  • A pyridine moiety that enhances its interaction with biological targets.

The ethoxymethyl group may influence the compound's lipophilicity and permeability, making it suitable for drug development.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit activity against various biological targets. Specifically, studies have shown that piperidine derivatives can act as:

  • Antidepressants : Compounds with similar structures have been investigated for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Agents : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Research has focused on:

  • Cognitive Enhancement : Preliminary studies suggest that such compounds may improve cognitive function and memory, potentially benefiting conditions like Alzheimer's disease.
  • Anxiolytic Effects : Similar piperidine derivatives have shown promise in reducing anxiety symptoms in preclinical models.

Metabolic Disorders

There is growing interest in the role of piperidine derivatives in managing metabolic disorders:

  • Type 2 Diabetes : Compounds that inhibit specific enzymes related to glucose metabolism are being explored, with some evidence suggesting efficacy in improving insulin sensitivity.
  • Obesity Management : Research indicates potential applications in appetite regulation and fat metabolism.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antidepressant properties. The results indicated that modifications similar to those seen in this compound enhanced binding affinity at serotonin receptors, leading to improved efficacy in animal models of depression.

Case Study 2: Anticancer Properties

Research featured in Cancer Research highlighted a class of piperidine-based compounds that exhibited selective toxicity towards breast cancer cells. The study demonstrated that the ethoxymethyl substitution increased the compound's selectivity and reduced off-target effects, suggesting a promising avenue for future drug development.

Table 1: Summary of Pharmacological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin receptor binding
AnticancerCytotoxicity against breast cancer cells
Cognitive EnhancementImproved memory performance in animal models
AnxiolyticReduction of anxiety symptoms

Table 2: Potential Therapeutic Uses

DisorderMechanism of ActionPotential Outcomes
DepressionModulation of neurotransmitter levelsSymptom relief
CancerInduction of apoptosis in tumor cellsTumor reduction
Type 2 DiabetesEnhancement of insulin sensitivityImproved glucose control
Anxiety DisordersSerotonin receptor modulationReduced anxiety levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

6-(4-Methylpiperidin-1-yl)pyridin-3-amine
  • Structure : Replaces the ethoxymethyl group with a methyl group at the 4-position of the piperidine.
  • Molecular Formula : C₁₁H₁₇N₃ (free base); C₁₁H₁₈ClN₃ (hydrochloride salt, CAS 1431964-35-0) .
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
  • Structure : Substitutes piperidine with piperazine and introduces a 2-methoxyethyl group.
  • The 2-methoxyethyl group retains an ether linkage but extends the side chain, altering steric bulk .
6-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
  • Structure : Ethoxymethyl group at the 2-position of piperidine instead of 3.
  • Key Differences : Positional isomerism may affect conformational flexibility and binding pocket compatibility .

Heterocycle Modifications

6-(Piperidin-1-yl)pyridin-3-amine
  • Structure : Base structure lacking substituents on the piperidine.
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
  • Structure: Replaces piperidine with pyrrolidine (5-membered ring) and adds a dimethylamino group.
  • Key Differences: Smaller ring size (pyrrolidine) reduces conformational flexibility. The dimethylamino group introduces strong basicity .

Functional Group Replacements

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
  • Structure : Ethyl group on piperazine instead of ethoxymethyl on piperidine.

Structural and Property Analysis Table

Compound Name Heterocycle Substituent (Position) Molecular Formula Key Properties/Notes
6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine Piperidine Ethoxymethyl (4) C₁₃H₂₁N₃O Moderate polarity due to ether oxygen
6-(4-Methylpiperidin-1-yl)pyridin-3-amine Piperidine Methyl (4) C₁₁H₁₇N₃ Reduced polarity vs. ethoxymethyl
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine Piperazine 2-Methoxyethyl (4) C₁₃H₂₂N₄O Increased basicity from piperazine
6-(Piperidin-1-yl)pyridin-3-amine Piperidine None C₁₀H₁₅N₃ Baseline for substituent studies

Research Implications

  • Bioactivity : Piperidine-based analogs are often explored as kinase inhibitors or GPCR modulators. The ethoxymethyl group may enhance blood-brain barrier penetration compared to polar substituents like methoxyethyl .
  • Synthetic Accessibility : Piperidine derivatives are generally easier to functionalize than piperazines due to fewer reactive sites .
  • Positional Isomerism : The 4- vs. 2-positions on piperidine could lead to divergent binding modes in target proteins .

Preparation Methods

Synthesis of Piperidinyl Pyridine Derivatives via Quaternary Ammonium Salt Formation and Reduction

One robust method involves the formation of a quaternary ammonium salt intermediate followed by a reduction step to yield the piperidine-substituted pyridin-3-amine derivatives.

Process Overview:

  • Step 1: Salt-Forming Reaction
    A 3-(4-nitrophenyl)pyridine compound reacts with a 3-halogenated propylene derivative to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This step typically occurs in an organic solvent under controlled temperature (55–65 °C) for 2–3 hours. Zinc powder can be added to facilitate the reaction.

  • Step 2: Reduction Reaction
    The quaternary ammonium salt is mixed with zinc chloride and subjected to reduction using sodium borohydride at mild temperatures (20–30 °C) over 3–5 hours. The reaction mixture is concentrated and quenched with dilute hydrochloric acid, followed by pH adjustment and extraction with ethyl acetate to isolate the piperidine derivative.

Key Experimental Data (Example from Embodiment 6):

Parameter Details
Starting Material N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt (100 mmol)
Zinc Chloride 70 mmol
Sodium Borohydride 200 mmol (added portion-wise)
Solvent Tetrahydrofuran (THF)
Temperature 20 °C
Reaction Time 3 hours
Yield 94.7%
Product 4-(piperidin-3-yl)aniline (vacuum dried)

Advantages:

  • Avoids use of precious metal catalysts, reducing cost.
  • Mild reaction conditions.
  • Simultaneous reduction of nitro and pyridine moieties.
  • High yield and suitability for scale-up industrial production.

Mechanistic Insight:

The reduction involves zinc chloride coordinating with the quaternary ammonium salt, facilitating hydride transfer from sodium borohydride, effectively reducing the nitro group and enabling cyclization to the piperidine ring.

Functionalization via Curtius Rearrangement and Carbamate Formation

For introducing amine functionalities onto pyridine rings, a one-pot Curtius rearrangement strategy is employed:

  • Starting from appropriate acid chlorides, treatment with diphenylphosphoryl azide (DPPA), triethylamine, and a mixture of t-butanol/toluene induces Curtius rearrangement to form isocyanate intermediates.
  • These intermediates are trapped in situ by t-butanol to form tert-butyl carbamates.
  • Subsequent deprotection with trifluoroacetic acid yields the free amine.

This method provides a clean route to amines attached to pyridine rings with moderate to good yields (around 60% isolated yield reported), although phosphorous salt impurities from DPPA can be a challenge.

Addition Reactions to Dihydropyridine Complexes for Piperidine Core Construction

An alternative approach involves the use of dihydropyridine (DHP) complexes coordinated to transition metals (e.g., tungsten) to enable selective nucleophilic addition:

  • Protonation of DHP complexes at specific carbon sites allows for selective addition of nucleophiles such as amines.
  • Control of reaction temperature (e.g., −40 °C) and choice of base (e.g., potassium tert-butoxide) prevents unwanted elimination side reactions.
  • This strategy allows the formation of aminopiperidine cores with ethoxymethyl or other substituents on the piperidine ring.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield & Notes
Quaternary Ammonium Salt + Reduction 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, ZnCl₂, NaBH₄, THF, 20 °C Mild, cost-effective, scalable ~95% yield, industrially viable
Curtius Rearrangement Acid chloride, DPPA, triethylamine, t-butanol/toluene One-pot, clean amine introduction ~60% yield, requires purification
Dihydropyridine Complex Addition DHP complexes, protonation, potassium tert-butoxide base Selective C-addition, novel cores Moderate yield, sensitive conditions

Detailed Research Findings and Notes

  • The quaternary ammonium salt method is particularly notable for its avoidance of precious metals and high yield, making it suitable for large-scale synthesis of piperidine-substituted pyridin-3-amines. The process benefits from mild reduction conditions that simultaneously reduce nitro and pyridine functionalities, improving efficiency.

  • Curtius rearrangement-based methods offer a versatile approach to install amine groups on pyridine derivatives but may suffer from contamination by phosphorous salts, requiring careful purification.

  • The use of metal-coordinated dihydropyridine intermediates allows for regioselective functionalization of the piperidine ring but demands stringent temperature control and base selection to prevent elimination side reactions.

  • Across methods, solvents such as tetrahydrofuran, toluene, and ethyl acetate are commonly employed for reaction media and extraction steps.

Q & A

Basic: What are the established synthetic routes for 6-(4-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Stepwise functionalization : Piperidine derivatives are first functionalized with ethoxymethyl groups via nucleophilic substitution or alkylation. Subsequent coupling with pyridin-3-amine scaffolds is achieved using Buchwald-Hartwig amination or Ullmann-type reactions under palladium catalysis .
  • Key reagents : Ethanol as a solvent, triethylamine (TEA) as a base, and high-temperature conditions (e.g., 140°C in sealed tubes) to drive coupling reactions .
  • Purification : Prep-TLC or column chromatography is used to isolate the final product, with MS and 1^1H NMR (300 MHz, MeOD) for validation .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Answer:

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., m/z 492 [M + H]+ observed in related piperidine-pyridazine derivatives) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (300 MHz) identifies proton environments, such as δ 8.60 ppm for pyridine protons and δ 3.73 ppm for ethoxymethyl groups .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by HLC) .

Advanced: How can computational methods improve reaction design for this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in optimizing coupling reactions .
  • Information Science Integration : Machine learning models trained on experimental data (e.g., solvent effects, temperature) narrow optimal conditions. For example, ICReDD’s workflow combines computational predictions with experimental validation to accelerate synthesis .
  • Case Study : Computational modeling of steric effects in piperidine-pyridine coupling can rationalize low yields in certain stereochemical configurations .

Advanced: How to resolve contradictions in biological activity data for this compound?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxymethyl vs. cyclopropylmethyl groups) and assess impact on enzyme inhibition or receptor binding .
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes, explaining discrepancies in IC50_{50} values across assays .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Basic: What are the common oxidation and reduction pathways for this compound?

Answer:

  • Oxidation : The ethoxymethyl group undergoes hydroxylation via cytochrome P450 enzymes or chemical oxidants (e.g., KMnO4_4), forming carboxylic acid derivatives .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to piperidine, altering electronic properties .
  • Monitoring : LC-MS tracks degradation products, while cyclic voltammetry assesses redox potential .

Advanced: How to optimize stereochemical control during synthesis?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis of piperidine intermediates .
  • Dynamic Resolution : Adjust reaction kinetics (e.g., temperature, solvent polarity) to favor one enantiomer. For example, low-temperature conditions stabilize specific transition states in SN2 reactions .
  • Analytical Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% ee) .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Storage : Anhydrous DMSO or ethanol at -20°C prevents hydrolysis of the ethoxymethyl group .
  • Degradation Signs : Discoloration (yellowing) or precipitate formation indicates instability. Regular NMR checks monitor integrity .

Advanced: How to design a high-throughput screening (HTS) assay for this compound’s bioactivity?

Answer:

  • Assay Platform : Use fluorescence polarization or TR-FRET for kinase inhibition studies. Example: ADP-Glo™ assay for ATPase activity .
  • Positive Controls : Include known inhibitors (e.g., staurosporine) to validate assay sensitivity .
  • Data Analysis : Z’-factor >0.5 ensures robustness; dose-response curves (10 nM–100 µM) determine EC50_{50} values .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Answer:

  • Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with stabilizing agents like crown ethers .
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, reaction time). For example, a 23^3 factorial design identifies optimal TEA concentration and temperature .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity : Piperidine derivatives may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated solvent waste containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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